molecular formula C3H8ClF2NO B14768863 O-(2,2-difluoropropyl)hydroxylamine hydrochloride

O-(2,2-difluoropropyl)hydroxylamine hydrochloride

Cat. No.: B14768863
M. Wt: 147.55 g/mol
InChI Key: CPUJNRSYJOLPRT-UHFFFAOYSA-N
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Description

O-(2,2-difluoropropyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Chemical Reactions Analysis

O-(2,2-difluoropropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-(2,2-difluoropropyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,2-difluoropropyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets and pathways include enzymes and other proteins involved in nitrogen metabolism, where it can act as an inhibitor or activator depending on the specific context .

Comparison with Similar Compounds

O-(2,2-difluoropropyl)hydroxylamine hydrochloride can be compared with other similar compounds such as O-benzylhydroxylamine hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. These compounds share similar chemical properties but differ in their specific reactivity and applications. For example, O-benzylhydroxylamine hydrochloride is commonly used in the synthesis of α-hydroxybenzylamines, while O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of fluorinated compounds .

Properties

Molecular Formula

C3H8ClF2NO

Molecular Weight

147.55 g/mol

IUPAC Name

O-(2,2-difluoropropyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C3H7F2NO.ClH/c1-3(4,5)2-7-6;/h2,6H2,1H3;1H

InChI Key

CPUJNRSYJOLPRT-UHFFFAOYSA-N

Canonical SMILES

CC(CON)(F)F.Cl

Origin of Product

United States

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